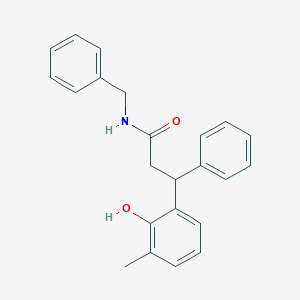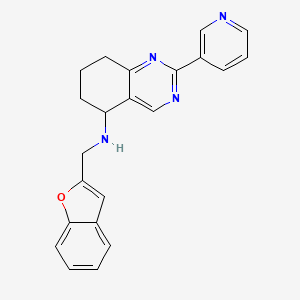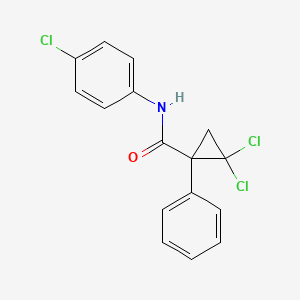![molecular formula C17H25NOS B6081034 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine, also known as RTI-126, is a synthetic compound that belongs to the class of piperidine-based stimulants. It was first synthesized in the early 1990s by a team of researchers at the Research Triangle Institute (RTI) in North Carolina, USA. Since then, RTI-126 has been the subject of several scientific studies due to its potential applications in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine involves its binding to the DAT, which is a protein that is responsible for transporting dopamine from the synapse back into the presynaptic neuron. By blocking this transporter, this compound increases the levels of dopamine in the synapse, which leads to enhanced dopamine signaling. This, in turn, can result in increased motivation, attention, and reward-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the striatum, which is a brain region that is involved in reward processing and motor control. It has also been shown to increase the activity of the mesolimbic dopamine system, which is a pathway that is involved in reward-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine in lab experiments is its selectivity for the DAT. This means that it can be used to specifically target dopamine signaling pathways without affecting other neurotransmitters. However, one of the limitations of using this compound is its relatively low potency compared to other DAT inhibitors such as cocaine. This means that higher doses may be required to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine. One area of interest is its potential applications in the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. Another area of interest is its potential use as a tool for studying the role of dopamine signaling in behavior and cognition. Finally, there is also interest in developing more potent and selective DAT inhibitors based on the structure of this compound.
Métodos De Síntesis
The synthesis of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine involves several steps, starting from the reaction between 1-phenyl-2-nitropropene and thiourea to form 1-phenyl-2-amino-1-propanone. This intermediate is then reacted with methyl mercaptan to form 1-[3-(methylthio)propanoyl]-2-phenyl-2-piperidin-1-yl-ethanone, which is subsequently reduced to this compound. The overall yield of this synthesis method is around 15%.
Aplicaciones Científicas De Investigación
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine has been extensively studied for its potential applications in the field of neuroscience. In particular, it has been shown to be a potent and selective dopamine transporter (DAT) inhibitor, which means that it can increase the levels of dopamine in the brain by blocking its reuptake by neurons. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamine.
Propiedades
IUPAC Name |
3-methylsulfanyl-1-[3-(2-phenylethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS/c1-20-13-11-17(19)18-12-5-8-16(14-18)10-9-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQKKVNMEDGNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCC(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)

![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6081004.png)

![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6081008.png)

![N~1~-benzyl-N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6081027.png)
![7-[(2S)-2-methoxy-2-phenylacetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081039.png)
![6-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6081045.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine](/img/structure/B6081050.png)

![5-(2-{2-[2-(2-methylphenyl)-1,3-thiazol-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6081058.png)